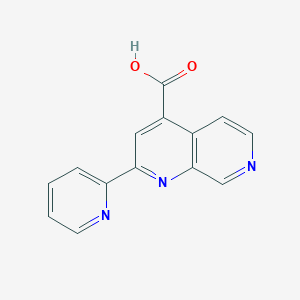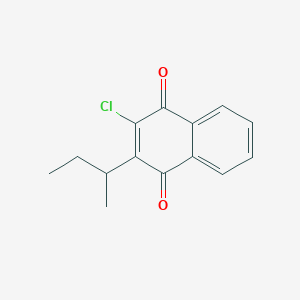
2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(sec-Butyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a sec-butyl group and a chlorine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-(sec-Butyl)naphthalene-1,4-dione. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the naphthalene ring.
Industrial Production Methods
Industrial production of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
化学反应分析
Types of Reactions
2-(sec-Butyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthoquinones with various functional groups.
科学研究应用
2-(sec-Butyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(sec-Butyl)naphthalene-1,4-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloronaphthalene-1,4-dione: Lacks the sec-butyl group, affecting its solubility and biological activity.
2-(tert-Butyl)-3-chloronaphthalene-1,4-dione: The tert-butyl group provides steric hindrance, affecting its reactivity.
Uniqueness
2-(sec-Butyl)-3-chloronaphthalene-1,4-dione is unique due to the presence of both the sec-butyl group and the chlorine atom, which confer distinct chemical and biological properties. The sec-butyl group enhances its solubility in organic solvents, while the chlorine atom increases its reactivity in substitution reactions.
属性
CAS 编号 |
144025-26-3 |
|---|---|
分子式 |
C14H13ClO2 |
分子量 |
248.70 g/mol |
IUPAC 名称 |
2-butan-2-yl-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO2/c1-3-8(2)11-12(15)14(17)10-7-5-4-6-9(10)13(11)16/h4-8H,3H2,1-2H3 |
InChI 键 |
MVYZSLUUXTZHOA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


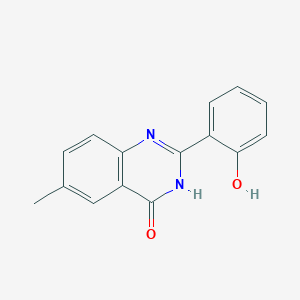
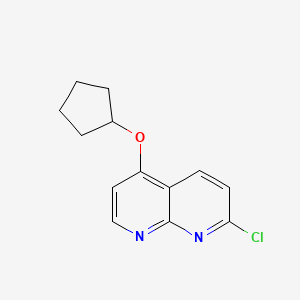
![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
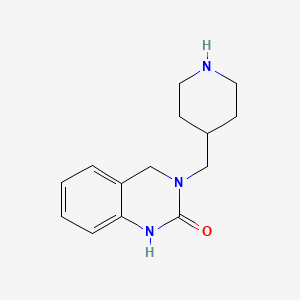
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
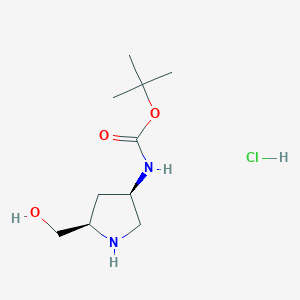
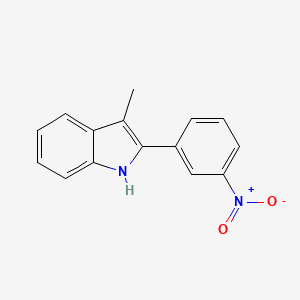
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
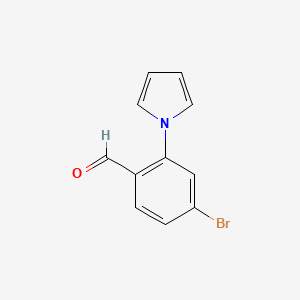
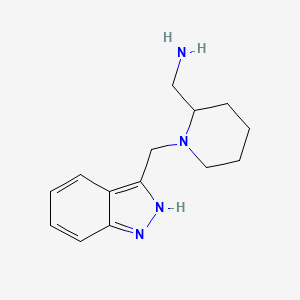
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)
